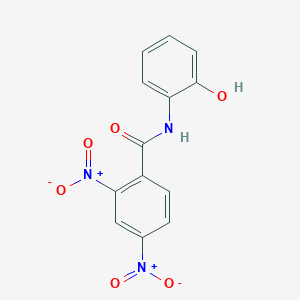

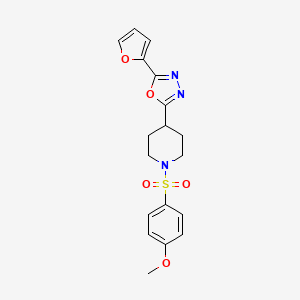

N-(2-hydroxyphenyl)-2,4-dinitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-hydroxyphenyl)acetamide” is also known as “2-Acetamidophenol” or "Acetaminophen USP RC C" . It’s a derivative of salicylic acid and has been reported as a less toxic compound compared to paracetamol or aspirin with anti-platelet aggregating and anti-inflammatory activity .

Synthesis Analysis

A novel Ni(II) ion-imprinted polymer (Ni(II)-IIP) was successfully synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer .Molecular Structure Analysis

The molecular formula of N-(2-hydroxyphenyl)acetamide is C8H9NO2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

N-(2-hydroxyphenyl)acetamide has been found to undergo various chemical reactions. For instance, it has been used in the synthesis of N-heteroarenes via catalytic dehydrogenation of N-heterocycles .Physical And Chemical Properties Analysis

The molecular weight of N-(2-hydroxyphenyl)acetamide is 151.16 . More detailed physical and chemical properties could not be found in the available resources.Applications De Recherche Scientifique

Biosensor Development

N-(2-hydroxyphenyl)-2,4-dinitrobenzamide has been utilized in the development of highly sensitive biosensors. For instance, a study by Karimi-Maleh et al. (2014) described a novel modified carbon paste electrode incorporating this compound for the electrocatalytic determination of glutathione and piroxicam, showcasing its utility in detecting specific compounds in biological samples.

Drug Metabolism Research

Research on this compound has provided insights into drug metabolism. Helsby et al. (2008) conducted a study on the in vitro metabolism of this compound, examining its biotransformation and the pathways involved in normal tissues. This research is crucial for understanding how drugs are metabolized and for the development of safer pharmaceuticals.

Electrochemical Sensors

The compound has been instrumental in creating electrochemical sensors. A study by Bagheri et al. (2014) used it to modify a carbon paste electrode for the determination of captopril, demonstrating its effectiveness in sensitive detection of pharmaceutical compounds.

Bioreductive Drug Research

This compound plays a role in bioreductive drug research. Palmer et al. (1995) investigated the reductive chemistry of a related compound, which is crucial for understanding how certain anticancer drugs are activated in hypoxic tumor cells.

Cancer Therapy Research

The compound has been explored for its potential in cancer therapy. Khan and Ross (1971) studied its derivatives for inhibitory activity against tumor growth, highlighting its potential application in developing new anticancer drugs.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-hydroxyphenyl)-2,4-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O6/c17-12-4-2-1-3-10(12)14-13(18)9-6-5-8(15(19)20)7-11(9)16(21)22/h1-7,17H,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQOJYMXOROBGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B2588737.png)

![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2588740.png)

![2-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2588743.png)

![5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2588749.png)

![4-(N,N-dimethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2588750.png)

![4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid](/img/structure/B2588753.png)

![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2588755.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2588759.png)